molecular formula C9H10BrClO B14024050 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene

Katalognummer: B14024050
Molekulargewicht: 249.53 g/mol
InChI-Schlüssel: ARNIJYHPXDTWDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . This compound is a derivative of benzene, characterized by the presence of bromine, chlorine, ethoxy, and methyl substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-chloro-4-ethoxy-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as recrystallization or distillation to obtain the compound in high purity.

Analyse Chemischer Reaktionen

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can replace the bromine atom with a different substituent using reagents like sodium methoxide.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the ethoxy group to an alcohol.

Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 1-Bromo-5-chloro-4-ethoxy-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity and selectivity of these reactions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-5-chloro-4-ethoxy-2-methylbenzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-4-chloro-2-methylbenzene: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    1-Chloro-4-ethoxy-2-methylbenzene: Lacks the bromine atom, which can affect its reactivity in substitution reactions.

    1-Bromo-2-methyl-4-ethoxybenzene: Has a different substitution pattern, leading to variations in chemical behavior.

The unique combination of substituents in this compound makes it particularly useful for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C9H10BrClO

Molekulargewicht

249.53 g/mol

IUPAC-Name

1-bromo-5-chloro-4-ethoxy-2-methylbenzene

InChI

InChI=1S/C9H10BrClO/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3H2,1-2H3

InChI-Schlüssel

ARNIJYHPXDTWDL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)C)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.